molecular formula C7H13NO3 B8023033 (2R)-2-morpholin-4-ium-4-ylpropanoate

(2R)-2-morpholin-4-ium-4-ylpropanoate

Cat. No.: B8023033
M. Wt: 159.18 g/mol
InChI Key: WEJKUVSYIGOBAR-ZCFIWIBFSA-N
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Description

(2R)-2-Morpholin-4-ium-4-ylpropanoate is a chiral compound with a morpholine ring attached to a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-morpholin-4-ium-4-ylpropanoate typically involves the reaction of morpholine with a suitable propanoate derivative under controlled conditions. One common method is the esterification of morpholine with ®-2-bromopropanoic acid, followed by neutralization to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using high-purity reactants and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the propanoate group to a corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(2R)-2-Morpholin-4-ium-4-ylpropanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-morpholin-4-ium-4-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The propanoate group can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

    (2S)-2-Morpholin-4-ium-4-ylpropanoate: The enantiomer of (2R)-2-morpholin-4-ium-4-ylpropanoate, with similar chemical properties but different biological activities.

    N-Methylmorpholine: A structurally related compound with a methyl group instead of the propanoate group.

    Morpholine-4-carboxylic acid: Another related compound with a carboxylic acid group instead of the propanoate group.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a morpholine ring and a propanoate group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(2R)-2-morpholin-4-ium-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJKUVSYIGOBAR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])[NH+]1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)[O-])[NH+]1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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